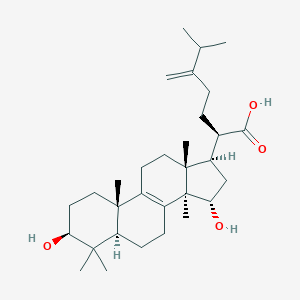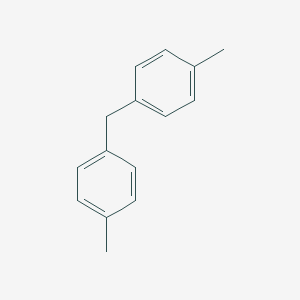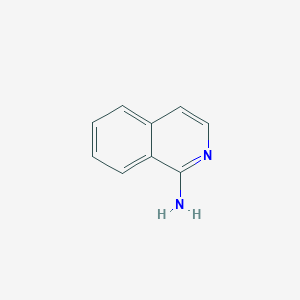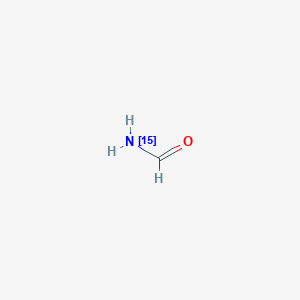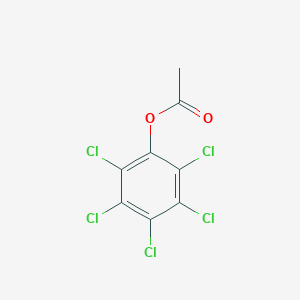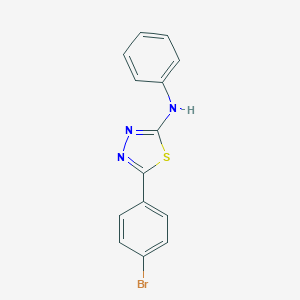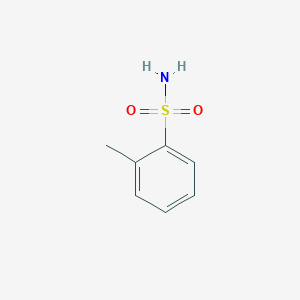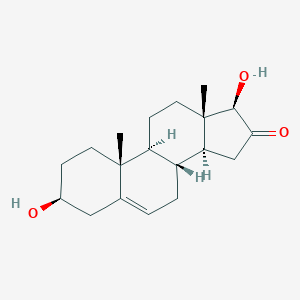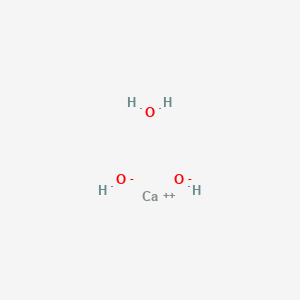
Calcium hydroxide, hydrate
Vue d'ensemble
Description
Calcium hydroxide, hydrate, commonly known as slaked lime or hydrated lime, is an inorganic compound with the chemical formula Ca(OH)₂. It appears as a colorless crystal or white powder and is produced when calcium oxide (quicklime) is mixed with water. This compound is widely used in various applications, including construction, water treatment, and food preparation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium hydroxide, hydrate, is typically prepared by the reaction of calcium oxide with water. This reaction is highly exothermic, releasing a significant amount of heat:
CaO+H2O→Ca(OH)2
Another method involves the reaction between sodium hydroxide and calcium chloride dissolved in water, yielding calcium hydroxide and sodium chloride:
CaCl2+2NaOH→Ca(OH)2+2NaCl
Industrial Production Methods
Industrially, calcium hydroxide is produced by hydrating quicklime in a controlled environment to ensure the complete reaction and high purity of the product. The process involves adding water to quicklime in a hydrator, where the reaction is carefully monitored to control the temperature and prevent the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium hydroxide, hydrate, undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form water and a corresponding salt.
Carbonation: Reacts with carbon dioxide to form calcium carbonate.
Precipitation: Reacts with metal ions to form insoluble hydroxides.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid to form calcium chloride and water.
Carbon Dioxide: Reacts with carbon dioxide in the air to form calcium carbonate.
Metal Ions: Reacts with metal ions like aluminum to form insoluble metal hydroxides.
Major Products Formed
Calcium Chloride: Formed when reacting with hydrochloric acid.
Calcium Carbonate: Formed when reacting with carbon dioxide.
Metal Hydroxides: Formed when reacting with metal ions.
Applications De Recherche Scientifique
Calcium hydroxide, hydrate, has numerous scientific research applications across various fields:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Utilized in the preparation of biological samples and as a neutralizing agent.
Medicine: Employed in dental treatments, such as root canal therapy, to disinfect and promote healing.
Industry: Used in water treatment to adjust pH levels, in construction for making mortar and plaster, and in agriculture to improve soil quality.
Mécanisme D'action
The mechanism of action of calcium hydroxide, hydrate, involves its ability to dissociate into calcium ions and hydroxide ions in water. The hydroxide ions increase the pH of the solution, making it alkaline. This alkalinity allows calcium hydroxide to neutralize acids, precipitate metal ions, and react with carbon dioxide. The calcium ions can interact with various biological molecules, promoting healing in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Hydroxide: Similar in structure and reactivity but less soluble in water.
Strontium Hydroxide: Similar chemical properties but more soluble in water.
Barium Hydroxide: More soluble in water and has a higher pH.
Uniqueness
Calcium hydroxide, hydrate, is unique due to its moderate solubility in water, making it effective for applications requiring controlled alkalinity. Its ability to form calcium carbonate upon reacting with carbon dioxide is also a distinctive feature, useful in construction and environmental applications.
Propriétés
Numéro CAS |
1332-69-0 |
|---|---|
Formule moléculaire |
CaH2O2 Ca(OH)2 |
Poids moléculaire |
74.09 g/mol |
Nom IUPAC |
calcium;dihydroxide |
InChI |
InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |
Clé InChI |
AXCZMVOFGPJBDE-UHFFFAOYSA-L |
Impuretés |
Calcium carbonate, magnesium salts, iron. |
SMILES |
O.[OH-].[OH-].[Ca+2] |
SMILES canonique |
[OH-].[OH-].[Ca+2] |
Point d'ébullition |
Decomposes (NIOSH, 2024) Decomposes decomposes |
Color/Form |
Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |
Densité |
2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |
Point d'éclair |
/Calcium Hydroxide is/ non flammable |
melting_point |
1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |
| 1332-69-0 | |
Description physique |
Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; Dry Powder White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |
Solubilité |
0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |
Synonymes |
CALCIUM HYDROXIDE HYDRATE) |
Pression de vapeur |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
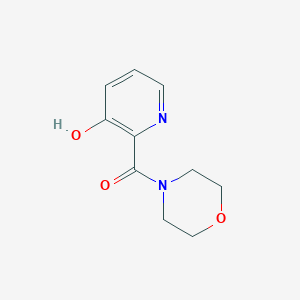
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
